molecular formula C18H37NO3 B13818540 Ammonium 3-octyloxiran-2-octanoate CAS No. 61792-39-0

Ammonium 3-octyloxiran-2-octanoate

Cat. No.: B13818540
CAS No.: 61792-39-0
M. Wt: 315.5 g/mol
InChI Key: QEJJTNVKOQFTEP-UHFFFAOYSA-N
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Description

Ammonium 3-octyloxiran-2-octanoate is a chemical compound with the molecular formula C18H37NO3. It is known for its unique structure, which includes an oxirane ring and a long alkyl chain. This compound is used in various industrial and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-octyloxiran-2-octanoate typically involves the reaction of octyl epoxide with ammonium octanoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted alcohols or amines.

Scientific Research Applications

Ammonium 3-octyloxiran-2-octanoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ammonium 3-octyloxiran-2-octanoate involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 3-octyloxiran-2-hexanoate
  • Ammonium 3-octyloxiran-2-decanoate
  • Ammonium 3-octyloxiran-2-dodecanoate

Uniqueness

Ammonium 3-octyloxiran-2-octanoate is unique due to its specific alkyl chain length and the presence of the oxirane ring. This combination imparts distinct chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

61792-39-0

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

azanium;8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C18H34O3.H3N/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;/h16-17H,2-15H2,1H3,(H,19,20);1H3

InChI Key

QEJJTNVKOQFTEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[NH4+]

Origin of Product

United States

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